molecular formula C12H9F3N2O2 B2996006 2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate CAS No. 2089258-20-6

2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate

Cat. No.: B2996006
CAS No.: 2089258-20-6
M. Wt: 270.211
InChI Key: ZIIXWPPRJMECNO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a trifluoroethyl group and an isoquinolinylcarbamate moiety, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate typically involves the reaction of isoquinoline with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isoquinolinylcarbamate moiety can interact with active sites of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-phenylcarbamate
  • 2,2,2-Trifluoroethyl N-benzylcarbamate
  • 2,2,2-Trifluoroethyl N-pyridin-4-ylcarbamate

Uniqueness

2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate is unique due to the presence of the isoquinoline ring, which imparts specific biological activity and binding affinity to the compound. This makes it distinct from other trifluoroethyl carbamates, which may not exhibit the same level of activity or specificity .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-isoquinolin-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-6-16-5-8-3-1-2-4-9(8)10/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIXWPPRJMECNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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